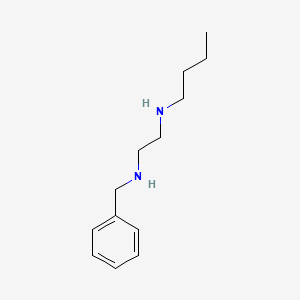

N1-Benzyl-N2-butylethane-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62730-99-8 |

|---|---|

Molecular Formula |

C13H22N2 |

Molecular Weight |

206.33 g/mol |

IUPAC Name |

N'-benzyl-N-butylethane-1,2-diamine |

InChI |

InChI=1S/C13H22N2/c1-2-3-9-14-10-11-15-12-13-7-5-4-6-8-13/h4-8,14-15H,2-3,9-12H2,1H3 |

InChI Key |

VPGBCOLYZXVUJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCCNCC1=CC=CC=C1 |

Origin of Product |

United States |

Contextualization Within the Field of Substituted Ethane 1,2 Diamines

Ethane-1,2-diamine, commonly known as ethylenediamine (B42938), is the simplest of the alkylenediamines and serves as a foundational building block in chemistry. Substituted ethane-1,2-diamines are derivatives where one or more hydrogen atoms on the two nitrogen atoms have been replaced by other organic groups, such as alkyl or aryl moieties. chemicalbook.com N1-Benzyl-N2-butylethane-1,2-diamine is an example of an unsymmetrically N,N'-disubstituted ethylenediamine, meaning the two nitrogen atoms bear different substituents.

The substitution pattern on the diamine backbone profoundly influences the molecule's steric and electronic properties. This variability allows for the fine-tuning of characteristics like basicity, nucleophilicity, solubility, and coordination ability. cymitquimica.com Consequently, substituted ethylenediamines are not a monolithic group but a diverse family of compounds with a wide spectrum of applications. They are recognized as crucial organic intermediates and fragments in medicinal chemistry. asianpubs.orgresearchgate.net The synthesis of these derivatives can be achieved through various methods, including the ring-opening of 2-oxazolines or reactions involving 2-chloroethylamine (B1212225) hydrochloride. researchgate.net

Significance of N Alkyl/n Aryl Alkyl Diamines in Organic Synthesis and Coordination Chemistry

The importance of N-alkyl and N-aryl substituted alkyl diamines, such as N1-Benzyl-N2-butylethane-1,2-diamine, is most prominent in two major areas: organic synthesis and coordination chemistry.

In organic synthesis , these vicinal diamines are prized as versatile building blocks and catalysts. nih.govresearchgate.net They are core structural motifs in many biologically active molecules and pharmaceutical agents. nih.govnih.gov The development of methods to create unsymmetrical 1,2-diamines is a significant goal, as it allows for the construction of complex molecular architectures. nih.govrsc.org Modern synthetic strategies, such as the hydroamination of allylic amines, provide efficient, atom-economical routes to these valuable compounds. nih.govorganic-chemistry.orgacs.org Furthermore, when the diamine is chiral, it can be used as a ligand in asymmetric catalysis or as an organocatalyst itself, facilitating the synthesis of enantiomerically pure products. rsc.org

In coordination chemistry , substituted diamines are widely employed as ligands. chemicalbook.com The two nitrogen atoms can donate their lone pairs of electrons to a metal center, acting as a bidentate ligand to form a stable five-membered chelate ring. chemicalbook.comresearchgate.net The nature of the N-substituents (like the benzyl (B1604629) and butyl groups in the target compound) dictates the steric environment around the metal ion and modulates the electronic properties of the resulting metal complex. doi.org This tuning is critical for designing catalysts for specific transformations, such as cross-coupling reactions, C-H activation, and polymerization. chemicalbook.com The ability of these ligands to confer specific stereochemistry is also vital, with chiral diamines being instrumental in controlling the helicity and stereochemistry of metal complexes. doi.org

Historical Development and Emerging Research Trajectories of N1 Benzyl N2 Butylethane 1,2 Diamine

Direct Synthetic Pathways for this compound

Direct synthetic methods offer a streamlined approach to this compound, typically involving a single key bond-forming step to introduce either the benzyl or the butyl group onto an ethylenediamine-derived precursor.

Reductive Amination Strategies for this compound

Reductive amination is a versatile and widely employed method for the formation of C-N bonds. masterorganicchemistry.com This one-pot reaction involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of this compound, this strategy can be envisioned in two primary ways:

Reaction of N-butylethane-1,2-diamine with benzaldehyde (B42025): This is a highly plausible and direct route. N-butylethane-1,2-diamine would react with benzaldehyde to form a Schiff base intermediate, which is then reduced to the final product. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity and mild reaction conditions. Catalytic hydrogenation is another effective method, often utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. rsc.org

| Starting Materials | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| N-butylethane-1,2-diamine, Benzaldehyde | Sodium Borohydride | Methanol | Room Temperature | High |

| N-butylethane-1,2-diamine, Benzaldehyde | Sodium Triacetoxyborohydride | Dichloromethane (B109758) | Room Temperature | High |

| N-butylethane-1,2-diamine, Benzaldehyde | H2/Palladium on Carbon | Ethanol | 25-50 | Good to Excellent |

This is an interactive data table based on plausible reaction conditions for the reductive amination synthesis of this compound.

Reaction of N-benzylethane-1,2-diamine with butyraldehyde (B50154): Alternatively, one could start with N-benzylethane-1,2-diamine and react it with butyraldehyde under similar reductive amination conditions. The choice between these two approaches may depend on the commercial availability and cost of the starting diamine.

Nucleophilic Substitution Approaches to this compound

Nucleophilic substitution provides another direct avenue for the synthesis of this compound. This method involves the alkylation of a suitable amine precursor with an appropriate alkyl halide.

Alkylation of N-butylethane-1,2-diamine with benzyl chloride: In this approach, the more nucleophilic primary amine of N-butylethane-1,2-diamine would preferentially attack the electrophilic carbon of benzyl chloride, displacing the chloride and forming the desired product. A base is typically required to neutralize the hydrochloric acid generated during the reaction. The choice of base and solvent is crucial to control the reaction rate and minimize side reactions, such as over-alkylation.

| Starting Materials | Base | Solvent | Temperature (°C) | Yield (%) |

| N-butylethane-1,2-diamine, Benzyl Chloride | Potassium Carbonate | Acetonitrile (B52724) | Reflux | Moderate to High |

| N-butylethane-1,2-diamine, Benzyl Chloride | Triethylamine | Dichloromethane | Room Temperature | Moderate |

| N-butylethane-1,2-diamine, Benzyl Chloride | Sodium Hydroxide | Toluene (with PTC) | 50-80 | Good |

This is an interactive data table illustrating potential conditions for the nucleophilic substitution synthesis of this compound.

Alkylation of N-benzylethane-1,2-diamine with a butyl halide: Conversely, N-benzylethane-1,2-diamine can be alkylated with a butyl halide, such as butyl bromide or butyl iodide. The principles of this reaction are similar to the one described above.

Multi-Step Synthetic Routes via Advanced Precursors for this compound

Multi-step syntheses, while potentially longer, can offer greater control over the final product's purity and allow for the construction of more complex analogs.

Convergent Synthesis Approaches

A convergent synthesis strategy involves the separate synthesis of two or more fragments of the target molecule, which are then combined in the final steps. For this compound, a convergent approach could involve the preparation of a benzylated aminoethanol derivative and a butylated amino species, followed by their coupling. This approach is particularly advantageous for creating a library of analogs by varying the individual fragments.

Divergent Synthesis Methodologies

In a divergent synthesis, a common intermediate is used to generate a variety of structurally related compounds. wikipedia.org Starting from a simple molecule like ethylenediamine (B42938), one could first introduce a protecting group on one of the amino functionalities. The unprotected amine could then be butylated. Following deprotection, the newly freed amino group could be benzylated. This stepwise approach provides excellent control over the substitution pattern and is amenable to the synthesis of a wide range of N-substituted ethylenediamines.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. For the synthesis of this compound, several green strategies can be implemented:

Solvent Selection: Replacing hazardous chlorinated solvents like dichloromethane with greener alternatives such as ethanol, methanol, or even water in reductive amination and nucleophilic substitution reactions is a key consideration. rsc.orgacsgcipr.org Glycerol has also been explored as a green, recyclable solvent for reductive aminations. ias.ac.in

Catalysis: The use of catalytic reductive amination with molecular hydrogen is a highly atom-economical and environmentally friendly method, as the only byproduct is water. rsc.org Phase transfer catalysis (PTC) in nucleophilic substitutions can enable the use of more benign inorganic bases and reduce the need for organic solvents. acsgcipr.orgijirset.com

Atom Economy: One-pot reactions, such as direct reductive amination, are inherently greener as they reduce the number of workup and purification steps, thereby minimizing solvent usage and waste generation.

By carefully selecting reagents, catalysts, and reaction conditions, the synthesis of this compound can be optimized to be not only efficient but also environmentally responsible.

Solvent-Free Reactions and Alternative Media

The investigation into solvent-free reaction conditions or the use of alternative, more environmentally friendly media for the synthesis of this compound yielded no specific results. Typically, the synthesis of similar N-substituted ethylenediamines involves the use of organic solvents. asianpubs.org The development of solvent-free methods, which can reduce environmental impact and simplify purification processes, has been a focus in broader green chemistry research. rsc.org However, the application of these techniques to the synthesis of this specific diamine has not been reported in the available literature.

Atom Economy and Reaction Efficiency

There is a lack of published data specifically analyzing the atom economy and reaction efficiency of synthetic routes to this compound. Atom economy is a key metric in green chemistry, measuring the efficiency of a chemical reaction in converting reactants to the desired product. walisongo.ac.id General synthetic strategies for N-substituted ethylenediamines, such as nucleophilic substitution reactions, often have inherent limitations in atom economy due to the formation of byproducts. asianpubs.org Without specific studies, a quantitative assessment of the efficiency of current or potential synthetic routes for this compound is not possible.

Scale-Up Considerations and Process Intensification in this compound Production

Detailed information on the scale-up and process intensification for the industrial production of this compound is not publicly documented. Such information is often proprietary and held by chemical manufacturers. General principles of process intensification, such as the use of continuous flow reactors or advanced process control, are applied in the chemical industry to improve efficiency and safety, but their specific application to this compound's synthesis is not described in the available scientific or patent literature.

Nucleophilic Reactivity of Amine Functions in this compound

The presence of both a secondary and a primary amine group within the structure of this compound provides two sites for nucleophilic attack. The relative reactivity of these amines is influenced by steric hindrance and electronic effects. The N1 nitrogen is attached to a benzyl group and an ethyl spacer, making it a secondary amine, while the N2 nitrogen is connected to a butyl group and the ethyl spacer, also rendering it a secondary amine. The initial premise of a primary amine is incorrect based on the compound's name. Both nitrogens are secondary amines. The benzyl group at N1 is more sterically demanding than the butyl group at N2, which can influence the regioselectivity of its reactions.

Alkylation and Acylation Reactions

Alkylation and acylation reactions are fundamental transformations for amines, proceeding through nucleophilic substitution at a saturated carbon or a carbonyl carbon, respectively. In the case of this compound, both secondary amine groups can undergo these reactions.

Alkylation: The reaction with alkyl halides, such as methyl iodide, would be expected to yield a mixture of N1- and N2-alkylated products, eventually leading to the formation of a quaternary ammonium (B1175870) salt upon exhaustive alkylation. The regioselectivity of mono-alkylation would be influenced by reaction conditions. For instance, the less sterically hindered N2-butyl amine might be favored for reaction with a bulky alkylating agent. The synthesis of related N-substituted quinazoline-2,4(1H,3H)-diones has been achieved through the direct N1-alkylation of a protected precursor with benzyl chloride. scispace.com

Acylation: Acylation with agents like acetyl chloride or acetic anhydride (B1165640) would lead to the formation of amides. Similar to alkylation, the reaction can occur at either nitrogen. The less hindered N2 position is generally more accessible for acylation. The resulting amides are typically more stable and less basic than the parent amines.

| Reagent | Product Type | Expected Major Product (under kinetic control) |

| Benzyl Chloride | N-Alkylated Diamine | N1-Benzyl-N2-butyl-N1-methylethane-1,2-diamine |

| Acetyl Chloride | N-Acylated Diamine | N1-(N-Benzyl-2-(butylamino)ethyl)acetamide |

Condensation and Imine Formation

The amine groups of this compound can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). This reaction is a cornerstone of organic synthesis. Given that both amine groups are secondary, the initial condensation would lead to the formation of an iminium ion, which would then be followed by elimination to form an enamine if a proton is available on an adjacent carbon. However, with 1,2-diamines, condensation with α-dicarbonyl compounds can lead to the formation of heterocyclic structures. researchgate.net

For example, the reaction of a 1,2-diamine with a 1,2-diketone is a common method for synthesizing quinoxaline (B1680401) derivatives. researchgate.net A similar reaction of this compound with a diketone like benzil (B1666583) would be expected to yield a substituted dihydropyrazine, which could then be oxidized to the corresponding pyrazine. The reaction of N,N'-dibenzylethylenediamine with glyoxal (B1671930) has been shown to produce 1,1',3,3'-tetrabenzyl-2,2'-biimidazolidine and trans-1,4,5,8-tetrabenzyl-1,4,5,8-tetraazadecalin. datapdf.com A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been reported from (E)-2-arylidene-3-cyclohexenones and primary amines, proceeding through an imine condensation–isoaromatization pathway. nih.gov

Chelation and Coordination Behavior of this compound

The two nitrogen atoms of this compound are separated by an ethylene (B1197577) bridge, making it an excellent bidentate ligand for metal ions. The formation of a stable five-membered chelate ring is a strong driving force for coordination.

Formation of Metal-Diamine Complexes

N-benzylethylenediamine derivatives have been successfully used to synthesize new platinum(II) complexes. researchgate.net These complexes are analogs of cisplatin (B142131) and carboplatin (B1684641) and have been characterized by various spectroscopic techniques. researchgate.net For example, a related compound, N1-benzyl-N1,N2,N2-trimethylethane-1,2-diamine, forms a complex with mercury(II) chloride, [HgCl2(C12H20N2)], where the mercury(II) atom has a distorted tetrahedral coordination sphere defined by the two tertiary amine nitrogen donors and two chloride anions. nih.govresearchgate.net The five-membered chelate ring in this complex adopts an envelope conformation. nih.govresearchgate.net It is expected that this compound would form similar stable complexes with a range of transition metals, such as copper(II), nickel(II), and palladium(II).

| Metal Ion | Potential Complex Geometry | Potential Application |

| Pt(II) | Square Planar | Anticancer agents researchgate.net |

| Hg(II) | Distorted Tetrahedral | Study of coordination chemistry nih.govresearchgate.net |

| Cu(II) | Square Planar or Distorted Octahedral | Catalysis |

| Ni(II) | Square Planar or Octahedral | Catalysis |

Stereochemical Aspects of Reactions Involving this compound (if applicable for potential chiral derivatives)

If this compound is synthesized from a chiral precursor or resolved into its enantiomers, it can be used as a chiral ligand in asymmetric catalysis. The ethylene backbone of the diamine is conformationally flexible, but upon chelation to a metal center, it adopts a more rigid gauche conformation, which can be either λ or δ. The presence of the bulky benzyl and butyl groups can create a chiral environment around the metal center, which can be exploited to control the stereochemical outcome of reactions.

Chiral diamine derivatives have been designed and synthesized for use as novel antiviral and fungicidal agents. nih.gov These compounds often utilize the chiral scaffold to induce specific biological activities. nih.gov While there is no specific information in the provided search results on the stereochemical aspects of reactions involving this compound, the principles of asymmetric synthesis using chiral diamine ligands are well-established. The stereoselectivity of reactions catalyzed by metal complexes of chiral diamines is often dictated by the steric interactions between the substrate and the chiral ligand.

Diastereoselectivity and Enantioselectivity Studies

Chiral 1,2-diamines are fundamental building blocks and ligands in asymmetric synthesis. rsc.org Their utility stems from their ability to form stable chelate complexes with metals, creating a chiral environment that can effectively control the stereochemical outcome of a reaction. This compound, being an unsymmetrical diamine, possesses the potential to act as a C1-symmetric ligand, which can be advantageous in certain asymmetric catalytic processes.

Diastereoselectivity

In reactions where a new stereocenter is formed in a molecule that already contains a stereocenter, the formation of diastereomers is possible. If this compound were to be used as a chiral auxiliary, it would be covalently bonded to a reactant to induce facial selectivity in the approach of a reagent. For instance, in an alkylation reaction of a prochiral enolate derived from a ketone, the chiral diamine auxiliary would direct the incoming electrophile to one face of the enolate over the other, leading to a preponderance of one diastereomer.

The degree of diastereoselectivity would be influenced by several factors, including the steric bulk of the benzyl and butyl groups, the nature of the solvent, the reaction temperature, and the specific reagents used. The benzyl group, being larger than the butyl group, would likely play a dominant role in shielding one face of the reactive intermediate.

Illustrative Example of Potential Diastereoselectivity

| Reactant | Chiral Auxiliary | Reagent | Potential Diastereomeric Products | Expected Outcome |

| Prochiral Ketone | (R)-N1-Benzyl-N2-butylethane-1,2-diamine | Alkyl Halide | (R,R)-Product and (R,S)-Product | One diastereomer is formed in excess. |

Enantioselectivity

When used as a chiral ligand in a catalytic system, this compound could induce enantioselectivity in the transformation of a prochiral substrate into a chiral product. For example, in a metal-catalyzed asymmetric hydrogenation of a prochiral olefin, the diamine would coordinate to the metal center, creating a chiral catalyst. This chiral catalyst would then preferentially catalyze the addition of hydrogen to one face of the olefin, resulting in an excess of one enantiomer of the product.

The enantiomeric excess (ee) would be a measure of the catalyst's effectiveness. The development of such catalytic systems often involves screening various diamine ligands to find the optimal balance of steric and electronic properties for a given reaction. The unsymmetrical nature of this compound could offer unique advantages over C2-symmetric diamines in certain reactions by providing a more nuanced chiral pocket. nii.ac.jp

Conceptual Enantioselective Catalytic Reaction

| Prochiral Substrate | Catalyst System | Potential Enantiomeric Products | Desired Outcome |

| Prochiral Alkene | Metal Precursor + (S)-N1-Benzyl-N2-butylethane-1,2-diamine | (R)-Product and (S)-Product | High enantiomeric excess (e.g., >90% ee) of one enantiomer. |

Chiral Pool and Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. Two primary strategies for obtaining such compounds are through the use of the chiral pool and by asymmetric synthesis.

Chiral Pool Synthesis

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. wikipedia.org These compounds serve as versatile starting materials for the synthesis of more complex chiral molecules. While ethylenediamine itself is achiral, chiral derivatives can be synthesized from components of the chiral pool. For instance, chiral amino acids can be used as precursors to generate chiral 1,2-diamines. nih.gov

A hypothetical chiral pool synthesis of a specific enantiomer of this compound could start from a chiral amino acid like L-phenylalanine. The carboxylic acid functionality could be reduced to an alcohol and then converted to an amine, while the existing amino group is protected. Subsequent functionalization would lead to the target diamine, with the stereochemistry originating from the starting amino acid.

Common Chiral Pool Starting Materials

| Class of Compound | Examples |

| Amino Acids | L-Alanine, L-Phenylalanine, L-Proline |

| Carbohydrates | D-Glucose, D-Fructose |

| Terpenes | (+)-Limonene, (-)-Menthol |

| Hydroxy Acids | L-Lactic Acid, L-Tartaric Acid |

Asymmetric Synthesis Strategies

Asymmetric synthesis involves the creation of one or more new stereocenters in a molecule with the preferential formation of one enantiomer or diastereomer. As discussed, this compound is well-suited for application in various asymmetric synthesis strategies, primarily as a chiral ligand for a metal catalyst or as a chiral auxiliary. uw.edu.pl

As a Chiral Ligand: In this role, a catalytic amount of the chiral diamine, in conjunction with a metal, would be used to generate a large quantity of an enantiomerically enriched product. This is a highly efficient approach. Examples of reactions where chiral 1,2-diamines have been successfully employed as ligands include asymmetric hydrogenations, epoxidations, and carbon-carbon bond-forming reactions. rsc.org

As a Chiral Auxiliary: Here, the chiral diamine would be stoichiometrically attached to the substrate, direct the stereochemical course of a reaction, and then be removed. While less atom-economical than catalytic methods, the use of chiral auxiliaries can provide high levels of stereocontrol and is a reliable strategy.

The development of synthetic routes utilizing this compound in these capacities would require empirical investigation to determine the optimal conditions for achieving high levels of stereoselectivity for specific chemical transformations.

Applications of N1 Benzyl N2 Butylethane 1,2 Diamine in Catalysis and Organic Transformations

N1-Benzyl-N2-butylethane-1,2-diamine as a Ligand in Transition Metal Catalysis

Diamine ligands are staples in transition metal catalysis, particularly with metals like palladium and copper, where they can form stable chelate complexes that influence the reactivity and selectivity of the metal center. nih.govrsc.org The specific substituents on the nitrogen atoms of the diamine can be tuned to optimize catalytic performance.

Role in Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling, Alkylation)

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, diamine ligands can play a crucial role in stabilizing the active palladium species and facilitating the catalytic cycle. nih.govresearchgate.net While no specific data exists for this compound, related N,N'-disubstituted ethylenediamines have been explored. The combination of a sterically demanding benzyl (B1604629) group and a more flexible butyl group could offer a unique steric environment around the metal center, potentially influencing the efficiency of reductive elimination, a key step in many cross-coupling reactions.

For alkylation reactions, chiral diamine ligands are often employed in asymmetric catalysis to induce enantioselectivity. mdpi.com The chirality of this compound, if synthesized in an enantiomerically pure form, could make it a candidate for such applications.

Utility in Carbon-Heteroatom Bond Formations

Copper-catalyzed carbon-heteroatom bond formations, such as the Ullmann condensation for C-N and C-O bond formation, have been significantly advanced by the use of diamine ligands. researchgate.net These ligands can enhance the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions. The N-benzyl and N-butyl substituents on the ethylenediamine (B42938) core would modulate the Lewis basicity of the nitrogen atoms, which in turn affects the catalytic activity of the copper complex.

Mechanistic Insights into Catalytic Cycles with this compound Ligands

Detailed mechanistic studies for catalytic cycles involving this compound are not available. However, for related diamine-ligated metal catalysts, the ligand is known to influence key steps such as oxidative addition and reductive elimination. The steric bulk of the benzyl and butyl groups would likely affect the coordination geometry of the metal complex and the accessibility of substrates to the catalytic center.

Organocatalytic Applications of this compound

Bifunctional organocatalysts, which possess both a Brønsted acidic or basic site and a hydrogen-bonding moiety, have emerged as powerful tools in asymmetric synthesis. nih.govnih.gov Diamines and their derivatives are common scaffolds for such catalysts.

Brønsted Base Catalysis

The nitrogen atoms of this compound possess lone pairs of electrons and can therefore act as Brønsted bases. learncbse.in The basicity will be influenced by the electronic effects of the benzyl and butyl substituents. In principle, this compound could catalyze reactions that proceed via deprotonation of a substrate, such as the Knoevenagel condensation. chemmethod.comchemmethod.com The presence of two distinct amine environments (secondary amines) could lead to interesting reactivity or selectivity.

Hydrogen Bonding Catalysis

The N-H protons of this compound are capable of acting as hydrogen bond donors. nih.gov In a bifunctional catalytic context, one amine could act as a Brønsted base to activate a nucleophile, while the other N-H group could simultaneously activate an electrophile through hydrogen bonding. This cooperative activation is a key principle in many organocatalytic transformations. The specific arrangement of the benzyl and butyl groups would influence the geometry of the hydrogen bonds and thus the stereochemical outcome of the reaction.

This compound in Polymerization Processes

Extensive searches of scientific literature and chemical databases have revealed no documented applications of This compound in polymerization processes. The following sections reflect the absence of research findings for this specific compound in the specified roles.

As a Monomer Component

There is currently no available scientific literature, research, or patents indicating the use of This compound as a monomer component in the synthesis of polymers. As a result, no data on its incorporation into polymer chains, the types of polymers formed, or the properties of such materials can be provided.

As a Polymerization Catalyst or Co-catalyst

Similarly, there is no evidence in the reviewed scientific literature to suggest that This compound has been investigated or utilized as a catalyst or co-catalyst in any polymerization processes. While structurally related diamines may be used to synthesize ligands for polymerization catalysts, no such application has been reported for this specific compound. Therefore, no data on its catalytic activity, the types of polymerization it might catalyze, or the characteristics of the resulting polymers are available.

Derivatization and Functionalization of N1 Benzyl N2 Butylethane 1,2 Diamine

Modifications at the Primary Amine Nitrogen

The primary amine (-NH₂) in N1-Benzyl-N2-butylethane-1,2-diamine is the most nucleophilic and least sterically hindered nitrogen atom, making it the preferential site for many chemical modifications. nih.gov Selective reactions can be achieved under controlled conditions to yield monosubstituted products.

Common modifications include:

N-Alkylation: The primary amine can be alkylated using alkyl halides (e.g., methyl iodide, ethyl bromide). This reaction proceeds via nucleophilic substitution. wikipedia.org However, a significant challenge is preventing overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.org To achieve monoalkylation, strategies such as using a large excess of the diamine or employing specific catalytic systems can be implemented. rsc.orgorganic-chemistry.org

N-Acylation: Reaction with acylating agents like acyl chlorides or acid anhydrides in the presence of a base (to neutralize the HCl byproduct) readily forms N-acyl derivatives (amides). libretexts.org This reaction is generally highly selective for the primary amine over the secondary amine due to steric and electronic factors, making it a reliable method for selective functionalization. nih.govresearchgate.netresearchgate.net

N-Sulfonylation: The primary amine reacts with sulfonyl chlorides (e.g., tosyl chloride) to produce stable sulfonamides. This reaction is also typically selective for the primary amine.

Table 1: Illustrative Reactions at the Primary Amine Nitrogen

| Reaction Type | Reagent Example | Condition Example | Product Class |

|---|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | K₂CO₃, Acetonitrile (B52724), RT | N1-Benzyl-N2-butyl-N1-methylethane-1,2-diamine |

| Acylation | Acetyl Chloride (CH₃COCl) | Pyridine, CH₂Cl₂, 0 °C to RT | N-(2-(Benzyl(butyl)amino)ethyl)acetamide |

Modifications at the Secondary Amine Nitrogen

The secondary amine (-NH-) is less reactive than the primary amine due to increased steric hindrance from the adjacent benzyl (B1604629) and butyl groups and electronic effects. However, it can undergo functionalization, often requiring more forcing conditions or after the primary amine has been protected.

Key modifications include:

N-Alkylation: Alkylation of the secondary amine leads to the formation of a tertiary amine. This typically requires harsher conditions than the alkylation of the primary amine. libretexts.org Further reaction with an alkyl halide can lead to the formation of a quaternary ammonium salt, a species with applications as phase-transfer catalysts or ionic liquids. masterorganicchemistry.com

N-Acylation: While more challenging than for a primary amine, the secondary amine can be acylated to form a tertiary amide. libretexts.org This may require more reactive acylating agents or catalytic activation.

Table 2: Illustrative Reactions at the Secondary Amine Nitrogen

| Reaction Type | Reagent Example | Condition Example | Product Class |

|---|---|---|---|

| Alkylation | Ethyl Bromide (CH₃CH₂Br) | NaH, THF, Reflux | N1-Benzyl-N1-ethyl-N2-butylethane-1,2-diamine |

| Acylation | Benzoyl Chloride (C₆H₅COCl) | DMAP, Pyridine, 60 °C | N-Benzyl-N-(2-(butylamino)ethyl)benzamide* |

*Assumes prior protection of the primary amine. **Assumes exhaustive methylation of both nitrogen atoms.

Introduction of Additional Functional Groups to the Benzyl or Butyl Moiety

Further functionalization can be achieved by modifying the carbon skeletons of the benzyl and butyl substituents.

Benzyl Moiety Modifications:

Aromatic Ring Substitution: The benzene (B151609) ring can undergo electrophilic aromatic substitution. The existing N-alkyl substituent is an activating, ortho-, para-directing group. To avoid side reactions and catalyst poisoning, the amine functionalities may require temporary protection (e.g., by acylation) before carrying out these reactions.

Halogenation: Introduction of halogen atoms (Cl, Br) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a suitable catalyst. oup.com

Nitration: A nitro group (-NO₂) can be introduced onto the ring using a mixture of concentrated nitric acid and sulfuric acid. wikipedia.orglibretexts.org The nitro group can subsequently be reduced to an amine, providing a handle for further conjugation.

Benzylic Position Halogenation: The benzylic C-H bonds (on the -CH₂- group adjacent to the ring) are relatively weak and susceptible to radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. jove.comlibretexts.orgyoutube.com This introduces a reactive handle for subsequent nucleophilic substitution reactions.

Butyl Moiety Modifications:

The n-butyl group is composed of saturated sp³-hybridized carbons and is generally chemically inert. byjus.comthoughtco.comucla.edu Functionalization of the terminal methyl group or internal methylene (B1212753) groups typically requires harsh radical-based reactions, which may lack selectivity and compatibility with the amine functional groups present in the molecule. A more common synthetic strategy involves using a pre-functionalized butyl derivative in the initial synthesis of the diamine.

Table 3: Illustrative Functionalization of the Benzyl Moiety

| Moiety | Reaction Type | Reagent Example | Product Feature |

|---|---|---|---|

| Benzyl Ring | Bromination | Br₂, FeCl₃ | Bromo-substituted aromatic ring |

| Benzyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted aromatic ring |

Synthesis of this compound Conjugates for Specific Chemical Applications

The vicinal diamine scaffold is a well-established chelating ligand for various transition metals and serves as a valuable building block for more complex molecular architectures. researchgate.netnih.gov

Ligands for Catalysis: this compound and its derivatives can act as bidentate ligands, coordinating with metal centers like copper, palladium, rhodium, and iridium. nih.gov These metal complexes can function as catalysts in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. acs.org The diamine can be conjugated to a solid support, such as a polymer resin, to facilitate catalyst recovery and reuse.

Chemical Sensor Development: The diamine can be conjugated to a signaling unit, such as a fluorophore, to create a chemical sensor. The two nitrogen atoms can form a binding pocket for specific analytes, such as metal ions or small organic molecules. Upon binding, the conformation of the diamine-analyte complex can alter the electronic environment of the attached fluorophore, leading to a change in its fluorescence intensity or wavelength, which can be detected and quantified. mdpi.com For example, conjugation with a xanthene or quinolone dye could produce a fluorescent probe whose signal is modulated by cation binding. acs.org

Table 4: Potential Applications of this compound Conjugates

| Conjugate Type | Example Structure Component | Target Application | Principle of Operation |

|---|---|---|---|

| Homogeneous Catalyst | Coordination complex with Palladium(II) | C-C Cross-Coupling Reactions | Diamine ligand stabilizes the metal center, modulating its catalytic activity. |

| Heterogeneous Catalyst | Covalently linked to a polystyrene bead | Flow Chemistry, Catalyst Recycling | Immobilization on a solid support allows for easy separation from the reaction mixture. |

Computational and Theoretical Investigations of N1 Benzyl N2 Butylethane 1,2 Diamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of a molecule. For N1-Benzyl-N2-butylethane-1,2-diamine, these calculations provide fundamental insights into its stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity towards electrophiles and nucleophiles.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the ethylenediamine (B42938) backbone due to the presence of lone pairs of electrons, which are higher in energy than the sigma bonds of the alkyl chains or the pi-system of the benzyl (B1604629) group. The LUMO, on the other hand, is likely to be distributed over the antibonding orbitals of the benzyl group's aromatic ring.

Illustrative Frontier Molecular Orbital Data for this compound This table presents hypothetical data derived from a typical DFT calculation for illustrative purposes.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.85 | Nitrogen atoms of the ethylenediamine moiety |

| LUMO | -0.25 | Aromatic ring of the benzyl group |

These values would suggest that this compound is a moderately stable molecule, with the nitrogen atoms being the primary sites for electrophilic attack and the benzyl group being the likely site for nucleophilic attack or electron acceptance.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. This is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show significant negative potential around the two nitrogen atoms due to their lone pairs. The hydrogen atoms attached to the nitrogens would exhibit positive potential, making them potential hydrogen bond donors. The aromatic ring of the benzyl group would show a region of moderate negative potential above and below the plane of the ring due to the pi-electron cloud.

Conformational Analysis and Dynamics of this compound

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its geometry. It is particularly well-suited for the conformational analysis of large, flexible molecules. By systematically rotating the rotatable bonds in this compound and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.

Molecular Dynamics (MD) simulations build upon MM by incorporating the element of time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its dynamic behavior over time. youtube.com This can reveal the pathways of conformational change, the flexibility of different parts of the molecule, and how it might interact with other molecules. For this compound, MD simulations could illustrate how the benzyl and butyl groups move relative to each other and the ethylenediamine backbone.

Illustrative Conformational Energy Data for this compound This table presents hypothetical relative energies for plausible conformers for illustrative purposes.

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti | 180° | 0.0 | Most stable, extended conformation |

| Gauche 1 | 60° | 1.2 | Less stable due to steric hindrance |

| Gauche 2 | -60° | 1.2 | Energetically equivalent to Gauche 1 |

The conformation of a flexible molecule can be significantly influenced by its environment, particularly the solvent. Solvents can stabilize certain conformers over others through interactions such as hydrogen bonding and dipole-dipole interactions.

Computational models can account for solvent effects either explicitly (by including individual solvent molecules in the simulation) or implicitly (by treating the solvent as a continuous medium with a specific dielectric constant). For this compound, a polar solvent would be expected to stabilize conformers where the polar N-H bonds are more exposed and accessible for hydrogen bonding with the solvent. In contrast, a nonpolar solvent might favor more compact, folded conformations where intramolecular interactions are maximized.

Prediction of Spectroscopic Properties and Reaction Mechanisms via Computational Models

Computational models are instrumental in predicting and interpreting spectroscopic data, as well as in elucidating the mechanisms of chemical reactions.

DFT and other quantum chemical methods can be used to calculate various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. als-journal.com These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to assign specific spectral features to particular atoms or functional groups. For this compound, computational spectroscopy could help to distinguish between different conformers, as their spectra would be subtly different.

Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical data from a typical DFT calculation for illustrative purposes.

| Spectroscopic Property | Predicted Value | Corresponding Functional Group |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 7.2-7.4 | Aromatic protons (benzyl group) |

| ¹³C NMR Chemical Shift (ppm) | 127-139 | Aromatic carbons (benzyl group) |

| IR Vibrational Frequency (cm⁻¹) | 3300-3400 | N-H stretching |

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. acs.orgnih.gov These predictions are invaluable for assigning experimental spectra and verifying structural assignments.

A hypothetical computational study using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-31G(d) level of theory could be performed to predict the ¹H and ¹³C NMR chemical shifts of this compound. mdpi.comrsc.org The predicted values, referenced against a standard like tetramethylsilane (B1202638) (TMS), offer a detailed picture of the electronic environment of each nucleus.

Predicted ¹H NMR Chemical Shifts: The predicted proton chemical shifts are influenced by factors such as proximity to electronegative nitrogen atoms and the anisotropic effect of the benzyl group's aromatic ring. Protons on the ethylenediamine bridge and the alkyl chains adjacent to the nitrogen atoms are expected to be deshielded and appear at a lower field compared to simple alkanes.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents hypothetical data from a simulated computational study.

| Atom Label | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| H-a | -CH₂- (Butyl) | 2.62 | t |

| H-b | -CH₂- (Ethyl) | 2.68 | m |

| H-c | -CH₂- (Ethyl) | 2.75 | m |

| H-d | -CH₂- (Benzylic) | 3.79 | s |

| H-e | -CH₂- (Butyl) | 1.45 | p |

| H-f | -CH₂- (Butyl) | 1.35 | sextet |

| H-g | -CH₃ (Butyl) | 0.91 | t |

| H-h | Ar-H (ortho) | 7.32 | d |

| H-i | Ar-H (meta) | 7.28 | t |

| H-j | Ar-H (para) | 7.21 | t |

Predicted ¹³C NMR Chemical Shifts: The carbon chemical shifts are similarly affected by their local electronic environment. Carbons directly bonded to nitrogen atoms (C-a, C-b, C-c, C-d) are significantly shifted downfield. The aromatic carbons of the benzyl group are expected in the typical 127-140 ppm range, while the aliphatic carbons of the butyl group appear upfield. oregonstate.edulibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data from a simulated computational study.

| Atom Label | Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C-a | -CH₂- (Butyl) | 49.8 |

| C-b | -CH₂- (Ethyl) | 49.1 |

| C-c | -CH₂- (Ethyl) | 47.5 |

| C-d | -CH₂- (Benzylic) | 54.2 |

| C-e | -CH₂- (Butyl) | 32.1 |

| C-f | -CH₂- (Butyl) | 20.5 |

| C-g | -CH₃ (Butyl) | 14.0 |

| C-h | Ar-C (ipso) | 140.1 |

| C-i | Ar-C (ortho) | 128.5 |

| C-j | Ar-C (meta) | 128.2 |

Reaction Pathway Calculations and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, intermediates, and transition states. A plausible reaction for this compound is a condensation reaction with a simple carbonyl compound, such as formaldehyde (B43269), which is a classic method for forming heterocyclic structures. researchgate.net

A hypothetical DFT study could be employed to investigate the mechanism of the cyclization reaction between this compound and formaldehyde to form a substituted 1,3-diazepane (B8140357) ring. Such calculations can determine the activation energies (ΔG‡) and reaction energies (ΔG) for each step. The reaction typically proceeds via initial nucleophilic attack of an amine on the carbonyl carbon, followed by the formation of a hemiaminal intermediate, and subsequent cyclization and dehydration to yield the final product. youtube.commasterorganicchemistry.com

Hypothetical Reaction Pathway:

Nucleophilic Attack: The more sterically accessible secondary amine (N1) attacks the carbonyl carbon of formaldehyde, forming a zwitterionic intermediate.

Proton Transfer: An intramolecular proton transfer leads to a more stable hemiaminal intermediate.

Second Nucleophilic Attack (Cyclization): The primary amine (N2) attacks the hemiaminal carbon.

Dehydration: The resulting intermediate eliminates a molecule of water to form the final cyclic product. This step is often the rate-determining step and can be acid-catalyzed. libretexts.org

The transition state for each step represents the highest energy point along the reaction coordinate for that step. Analyzing the geometry and energy of these transition states provides critical information about the reaction's feasibility and kinetics.

Table 3: Hypothetical Calculated Energies for the Reaction with Formaldehyde This table presents hypothetical data from a simulated computational study.

| Reaction Step | Description | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) |

|---|---|---|---|

| 1 | Nucleophilic attack to form hemiaminal | 12.5 | -5.2 |

| 2 | Cyclization via second amine attack | 15.8 | -3.1 |

Advanced Analytical Methodologies for Research on N1 Benzyl N2 Butylethane 1,2 Diamine

Spectroscopic Characterization Techniques for Derived Compounds and Complexes

Spectroscopic methods are indispensable for elucidating the structural features of molecules. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals details about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. It provides information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). For derivatives of N1-Benzyl-N2-butylethane-1,2-diamine, NMR is used to confirm the presence and connectivity of the benzyl (B1604629) and butyl groups, as well as the ethylenediamine (B42938) backbone.

In the ¹H NMR spectrum of a related compound, N-benzylbenzamide, the protons of the benzyl group typically appear as a multiplet in the aromatic region (around 7.2-7.4 ppm), while the methylene (B1212753) protons adjacent to the nitrogen and the phenyl group show a characteristic doublet around 4.6 ppm. The N-H proton often appears as a broad singlet.

The ¹³C NMR spectrum provides complementary information, with distinct signals for the aromatic carbons of the benzyl group (typically between 127 and 138 ppm), the methylene carbons, and the carbons of the butyl group. The chemical shifts are sensitive to the electronic environment, allowing for detailed structural assignment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Derivative Compound (N-benzylbenzamide in CDCl₃)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic C-H | 7.26-7.51, 7.79 | 127.1, 127.7, 128.1, 128.7, 128.9, 131.7, 134.5, 138.2 |

| N-H | 6.44 (br s) | - |

| CH₂ | 4.65 (d) | 44.2 |

Data is illustrative for a related N-benzyl derivative.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) corresponds to specific bond vibrations, such as stretching and bending.

For a compound like this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the butyl and ethylenediamine moieties are found just below 3000 cm⁻¹. The C-N stretching vibrations can be found in the 1000-1250 cm⁻¹ region. Aromatic C=C stretching bands are typically observed in the 1400-1600 cm⁻¹ range.

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds. Therefore, the symmetric vibrations of the benzene (B151609) ring and the C-C backbone would be expected to give strong signals in the Raman spectrum.

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=C Aromatic Stretch | 1400-1600 |

Data is based on typical ranges for the functional groups present.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecule's structure.

In the mass spectrum of a related compound, N'-Benzyl-N,N-dimethylethylenediamine, the molecular ion peak would confirm the molecular weight. The fragmentation pattern is also informative. A common fragmentation pathway for such compounds is the cleavage of the C-C bond adjacent to a nitrogen atom (α-cleavage), leading to the formation of a stable benzyl or butyl fragment. The presence of these characteristic fragments in the mass spectrum helps to confirm the structure of the parent molecule.

Table 3: Illustrative Mass Spectrometry Fragmentation Data for a Related Compound (N'-Benzyl-N,N-dimethylethylenediamine)

| m/z | Possible Fragment |

|---|---|

| 178 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Benzyl Cation) |

Data is for a structurally similar compound and illustrates potential fragmentation.

Chromatographic Techniques for Purity Assessment and Separation in Research Applications

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a synthesized compound and for isolating it from unreacted starting materials or byproducts.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For amines like this compound, derivatization is often employed to increase their volatility and improve their chromatographic behavior. A common derivatization agent is toluoyl chloride, which reacts with the amine groups to form less polar and more volatile derivatives.

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the components between the stationary phase in the column and the mobile gas phase. The time it takes for a component to travel through the column is known as its retention time, which is a characteristic property under a given set of conditions. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are not sufficiently volatile for GC. For this compound and its derivatives, reversed-phase HPLC is a common method for purity assessment.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds will have longer retention times. A UV detector is commonly used for detection, as the benzyl group in the molecule absorbs UV light. By analyzing the chromatogram, the presence of impurities can be detected and the purity of the compound can be calculated based on the relative peak areas. HPLC is also an invaluable tool for monitoring the progress of a reaction by taking aliquots from the reaction mixture over time and analyzing the disappearance of reactants and the appearance of products. chemimpex.com

Table 4: Typical HPLC Parameters for Purity Analysis of a Related Compound

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Purity of a related compound | ≥ 99% chemimpex.com |

These are general conditions and may need to be optimized for the specific compound.

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives and Complexes

In a study on N1-benzyl-N1,N2,N2-trimethylethane-1,2-diaminium dichloride, which was obtained as a byproduct in an attempted synthesis of a mercury derivative, X-ray diffraction analysis revealed significant details about its solid-state structure. nih.govresearchgate.net The conformation of the N-C-C-N bond in the cation was found to be anti, with a torsion angle of 175.1 (10)°. nih.govresearchgate.net The crystal structure is characterized by N—H⋯Cl hydrogen bonds that link the cations and anions, forming ion-triplets. nih.govresearchgate.net These triplets are further connected through numerous weak C—H⋯Cl interactions, creating a three-dimensional network. nih.govresearchgate.net The structure was refined as an inversion twin. nih.govresearchgate.net

The crystallographic data for this related compound are summarized in the interactive table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C12H22N2²⁺·2Cl⁻ |

| Formula Weight | 265.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.6744 (7) |

| b (Å) | 22.384 (3) |

| c (Å) | 5.9991 (7) |

| β (°) | 105.372 (12) |

| Volume (ų) | 734.72 (16) |

| Z | 2 |

| Temperature (K) | 123 |

| Radiation | Cu Kα |

Furthermore, the coordination chemistry of similar ligands has been explored. For instance, the mercury(II) complex of N1-benzyl-N1,N2,N2-trimethylethane-1,2-diamine, specifically (N1-Benzyl-N1,N2,N2-trimethylethane-1,2-diamine-κ2N,N′)dichloridomercury(II), has been synthesized and characterized by X-ray crystallography. amanote.comresearchgate.net In this complex, the Hg(II) atom is in a distorted tetrahedral coordination sphere, bonded to the two nitrogen atoms of the diamine ligand and two chloride anions. researchgate.net The five-membered chelate ring adopts an envelope conformation. researchgate.net Such studies on metal complexes are vital for understanding the ligand's coordination behavior, which is essential for its application in areas like catalysis and material science.

Advanced hyphenated techniques for complex mixture analysis

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be highly suitable for the separation and identification of this compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of diamines like this compound, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior. nih.govacs.org Derivatizing agents such as alkyl chloroformates can be used to convert the amine groups into less polar and more volatile carbamates. acs.org

Following derivatization, the sample is introduced into the gas chromatograph, where the components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. The mass spectrometer can be operated in various modes, such as electron ionization (EI) for fragmentation patterns that can be compared to spectral libraries, or chemical ionization (CI) for softer ionization and determination of the molecular weight. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that can be used for a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. For the analysis of this compound, reversed-phase HPLC could be employed for separation. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile, can be optimized to achieve good separation from other components in a mixture. sielc.comacs.org

The eluent from the HPLC is introduced into the mass spectrometer, where ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used to generate ions. Tandem mass spectrometry (MS/MS) can provide further structural information through collision-induced dissociation of the parent ions, which is particularly useful for the unambiguous identification of compounds in complex matrices. researchgate.net For instance, a method for the quantification of another benzylamine (B48309) derivative in human plasma involved separation by HPLC followed by detection using a tandem mass spectrometer in positive ion mode with an ESI source. nih.gov

The following interactive table illustrates the type of data that could be generated from a hypothetical LC-MS/MS analysis of this compound.

| Parameter | Value |

|---|---|

| Retention Time (min) | 8.5 |

| Precursor Ion (m/z) [M+H]⁺ | 207.18 |

| Product Ion 1 (m/z) | 91.05 (Tropylium ion) |

| Product Ion 2 (m/z) | 116.13 (C₇H₁₄N⁺) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Future Research Directions and Potential Emerging Applications of N1 Benzyl N2 Butylethane 1,2 Diamine

Design and Synthesis of Analogs with Enhanced Reactivity or Selectivity

Currently, there is no specific literature detailing the design and synthesis of analogs of N1-Benzyl-N2-butylethane-1,2-diamine aimed at enhancing its reactivity or selectivity. Research in this area would first need to establish a baseline understanding of the parent molecule's properties. Future synthetic efforts could then explore modifications to its structure.

Potential areas for analog development could include:

Chiral Scaffolds: Introducing chirality into the ethylenediamine (B42938) backbone or on the benzyl (B1604629) and butyl groups could yield enantiomerically pure ligands for asymmetric catalysis.

Steric and Electronic Tuning: Modification of the benzyl group with electron-donating or electron-withdrawing substituents would allow for the fine-tuning of the electronic properties of the nitrogen atoms. Similarly, altering the bulk of the butyl group could influence the steric environment around a coordinated metal center.

A systematic study of these analogs would be the first step in unlocking their potential for more reactive or selective chemical transformations.

Exploration of Novel Catalytic Systems

While related N-benzylethylenediamine derivatives have been used to synthesize platinum complexes, there is no specific information on novel catalytic systems incorporating this compound. The presence of two distinct nitrogen atoms—one bearing a benzyl group and the other a butyl group—makes it an interesting candidate as a ligand in coordination chemistry.

Future research could investigate the coordination of this diamine with a variety of transition metals to create novel catalysts. The differing steric and electronic environments of the two nitrogen atoms might lead to unique coordination geometries and catalytic activities. Potential catalytic applications to explore could include cross-coupling reactions, hydrogenations, and oxidation reactions. The performance of such catalysts would need to be systematically evaluated to identify any promising catalytic activity.

Integration into Advanced Material Science and Nanotechnology (non-biological)

The application of this compound in non-biological materials science and nanotechnology is another area that remains to be investigated. Related ethylenediamine-based compounds have found use in the development of materials like photocatalysts.

Hypothetically, this compound could be explored for:

Functionalization of Surfaces: The amine groups could be used to anchor the molecule to the surface of nanoparticles or other materials, modifying their surface properties.

Polymer Chemistry: It could potentially serve as a monomer or a cross-linking agent in the synthesis of novel polymers with specific functionalities.

However, without foundational research into the properties and reactivity of this specific molecule, its integration into advanced materials remains a speculative endeavor.

Development of High-Throughput Screening Methodologies

The development of high-throughput screening (HTS) methodologies is crucial for the rapid discovery of new catalysts and reactions. Currently, there are no HTS methods specifically designed for reactions involving this compound.

Should this compound or its analogs show promise as ligands for catalysis, the development of HTS assays would be a logical next step. This would involve creating parallel reactor systems and analytical techniques to rapidly screen a library of catalysts derived from this compound and its analogs for a variety of chemical transformations. This would accelerate the discovery of any potential catalytic applications.

Investigation as a Building Block in Complex Chemical Systems

The concept of using specific molecules as "building blocks" for the synthesis of more complex structures is a cornerstone of modern organic chemistry. However, the use of this compound as such a building block is not documented in the current scientific literature.

Future research could explore the synthetic utility of this diamine as a precursor for the construction of larger, more complex molecules. The two distinct amine functionalities could allow for sequential and selective reactions, making it a potentially useful scaffold for building diverse molecular architectures. Establishing reliable synthetic routes that utilize this compound as a key intermediate would be the first step in demonstrating its value as a versatile building block.

Q & A

Basic: What are the optimal synthetic routes for N1-Benzyl-N2-butylethane-1,2-diamine, and how can purity be ensured?

Answer:

The synthesis typically involves multi-step alkylation or reductive amination. For example:

- Step 1: React ethane-1,2-diamine with benzyl bromide under basic conditions to selectively protect one amine group .

- Step 2: Introduce the butyl group via nucleophilic substitution or catalytic hydrogenation.

- Purity control: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and ≥95% purity thresholds .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

- NMR: ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to resolve benzyl (δ 7.2–7.4 ppm) and butyl (δ 0.9–1.5 ppm) protons. 2D NMR (COSY, HSQC) confirms connectivity .

- Mass spectrometry: High-resolution ESI-MS (positive ion mode) to verify molecular ion [M+H]⁺ and fragmentation patterns .

- IR: Detect amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Advanced: How can computational methods (e.g., DFT) predict reactivity in catalytic or biological systems?

Answer:

- DFT modeling: Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to assess electron density distribution and HOMO/LUMO gaps for nucleophilic/electrophilic sites .

- Docking studies: Simulate ligand-receptor interactions (e.g., with neurotransmitter transporters) using AutoDock Vina. Validate with experimental IC₅₀ values from radioligand binding assays .

Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. inert)?

Answer:

- Experimental variables: Test under standardized conditions (e.g., Mueller-Hinton agar for MIC assays, 37°C, 24h incubation).

- Strain specificity: Compare Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) models .

- Mechanistic follow-up: Conduct time-kill assays and membrane permeability tests (propidium iodide uptake) to differentiate static vs. cidal effects .

Basic: What are the key physicochemical properties influencing solubility and stability?

Answer:

| Property | Value/Description | Reference |

|---|---|---|

| LogP (lipophilicity) | ~2.8 (calculated via ChemDraw) | |

| Aqueous solubility | 1.2 mg/mL (pH 7.4, 25°C) | |

| Stability | Degrades <5% in 30 days (4°C, dark) | |

| Adjust solubility using co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin complexes . |

Advanced: What strategies optimize enantiomeric purity for chiral derivatives?

Answer:

- Chiral resolution: Use (R)- or (S)-mandelic acid for diastereomeric salt formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

- Asymmetric synthesis: Employ Evans oxazolidinones or Jacobsen catalysts for stereoselective alkylation .

Basic: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

- Core modifications: Syntify analogs with:

- Varying alkyl chains (propyl, pentyl) at N2.

- Substituents on the benzyl group (e.g., -CF₃, -OCH₃) .

- Assay selection: Prioritize targets (e.g., serotonin transporters) based on structural similarity to known ligands. Use radiolabeled [³H]-paroxetine for competitive binding .

Advanced: How to address discrepancies in computational vs. experimental LogP values?

Answer:

- Calibration: Validate computational models (e.g., COSMO-RS) with shake-flask experiments (octanol/water partitioning).

- Error sources: Account for ionization (pKa ~9.5 for secondary amines) using pH-corrected LogD values .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE: Gloves (nitrile), lab coat, and goggles. Use fume hood for weighing.

- Waste disposal: Neutralize with 10% acetic acid before incineration .

Advanced: How to elucidate metabolic pathways in in vitro models?

Answer:

- Microsomal assays: Incubate with rat liver microsomes (1 mg/mL, NADPH). Identify metabolites via LC-MS/MS (Q-TOF).

- CYP inhibition: Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.